An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid
An In-depth Technical Guide to 5-Iodothiophene-2-carboxylic acid
CAS Number: 60166-85-0
This technical guide provides a comprehensive overview of 5-Iodothiophene-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
5-Iodothiophene-2-carboxylic acid is a halogenated heterocyclic compound.[1] It is a white to light yellow solid at room temperature.[2] The presence of the iodine atom and the carboxylic acid group on the thiophene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of 5-Iodothiophene-2-carboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 60166-85-0 | [2][3][4][5] |
| Molecular Formula | C₅H₃IO₂S | [4][5] |
| Molecular Weight | 254.05 g/mol | [4][5] |
| Melting Point | 133 °C | [2] |
| Boiling Point | 344.0 ± 27.0 °C (Predicted) | [2] |
| Density | 2.238 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.28 ± 0.10 (Predicted) | [2] |
| Appearance | White to light yellow solid | [2] |
| Storage Temperature | 2-8°C, under inert gas | [2] |
Synthesis and Purification
A common and efficient method for the synthesis of 5-Iodothiophene-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Synthesis from Methyl 5-iodothiophene-2-carboxylate
Materials:
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Methyl 5-iodothiophene-2-carboxylate
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Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl) or other suitable acid
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Deionized water
Procedure:
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A solution of lithium hydroxide (11.19 mmol) in water (17.5 mL) is prepared.
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Methyl 5-iodothiophene-2-carboxylate (3.73 mmol) is dissolved in tetrahydrofuran (35 mL).
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The lithium hydroxide solution is added to the solution of the methyl ester.
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The reaction mixture is stirred at room temperature for 4 hours.
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After the reaction is complete, the pH of the mixture is adjusted to 4 with an acid.
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The aqueous mixture is then extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The resulting product is a white solid with a reported yield of 91%.[2][3]
Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity 5-Iodothiophene-2-carboxylic acid.
Caption: Synthesis workflow for 5-Iodothiophene-2-carboxylic acid.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 5-Iodothiophene-2-carboxylic acid.
Table 2: Spectroscopic Data for 5-Iodothiophene-2-carboxylic acid
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.35 (d, J = 3.8 Hz, 1H), 7.43 (d, J = 3.9 Hz, 1H) | [2][3] |
| ¹³C NMR | Spectra available in databases. | [6] |
Applications in Research and Development
5-Halogenated thiophene-2-carboxylic acids are valuable building blocks in medicinal chemistry and materials science. The carbon-iodine bond is particularly reactive, making it an excellent substrate for cross-coupling reactions.
Role in Drug Discovery
This compound serves as a key precursor for the synthesis of more complex molecules with potential biological activity. A primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl boronic acids, leading to the creation of diverse molecular scaffolds.[7][8][9] Thiophene-based derivatives synthesized through this method have shown promise as antibacterial and antispasmodic agents.[7]
Caption: Suzuki coupling of 5-Iodothiophene-2-carboxylic acid.
Safety and Handling
5-Iodothiophene-2-carboxylic acid is classified as an irritant. Proper safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Statement | Reference(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [4] |
Handling and Storage:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek medical attention.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [amp.chemicalbook.com]
- 3. 5-Iodo-thiophene-2-carboxylic acid | 60166-85-0 [chemicalbook.com]
- 4. 5-Iodothiophene-2-carboxylic acid | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Iodothiophene-2-carboxylic acid | 60166-85-0 | KCA16685 [biosynth.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
